molecular formula C24H28O B12550335 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one CAS No. 821770-39-2

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one

Cat. No.: B12550335
CAS No.: 821770-39-2
M. Wt: 332.5 g/mol
InChI Key: SCXSRKZZKFUURC-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is a synthetic chemical compound offered for research and development purposes. This molecule features a prop-2-en-1-one (enone) core, a structure class known to possess electrophilic properties and exhibit a range of biological activities in scientific studies . Researchers are investigating similar enone-based derivatives for their potential anti-inflammatory properties, particularly in targeting neutrophil-mediated inflammation. Such compounds have been shown to inhibit the release of superoxide anions and elastase in activated human neutrophils, key mediators in inflammatory pathways, without exhibiting cytotoxicity . The structural motif of this compound suggests potential value for researchers exploring: - Inflammation Research: As a candidate for studying the modulation of neutrophil function and the mitogen-activated protein kinase (MAPK) and Akt signaling pathways . - Neuropharmacology: Given that related structures have been explored as monoamine oxidase (MAO) inhibitors, this compound may be of interest for investigating neurodegenerative conditions . - Enzyme Inhibition Studies: The enone functionality is a common pharmacophore in tyrosinase inhibitors, making it relevant for dermatological and pigmentation disorder research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and adhere to their institution's chemical handling protocols.

Properties

CAS No.

821770-39-2

Molecular Formula

C24H28O

Molecular Weight

332.5 g/mol

IUPAC Name

7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one

InChI

InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3

InChI Key

SCXSRKZZKFUURC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The 3-phenylprop-2-en-1-yl group is synthesized by condensing benzaldehyde with acetophenone under basic conditions.

Reactants Conditions Yield Citations
Benzaldehyde KOH, ethanol, RT → 0°C overnight 77%
Acetophenone K₂CO₃, acetone, reflux, 6 h 61%

Mechanism :

  • Base-catalyzed aldol addition : Benzaldehyde enolate attacks acetophenone.
  • Dehydration : Elimination of water forms the α,β-unsaturated ketone.
  • Crystallization : Product purified via ethanol recrystallization.

Spectroscopic Data :

  • IR : 1651 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
  • ¹H NMR : δ 7.76 (d, J = 18.0 Hz, vinylic H), 7.53 (m, aromatic H).

Octenone Backbone Construction

Aldol Condensation of Long-Chain Aldehydes

The octenone backbone is formed by condensing 5-methylhexanal with acetophenone under catalytic conditions.

Reactants Catalyst Conditions Yield Citations
5-Methylhexanal Banana peel ash RT, 10–24 min 80–90%
Acetophenone K₂CO₃ Acetone, reflux, 6 h 61%

Key Observations :

  • Catalyst Efficiency : Banana peel ash (MMPA/MCPA) enhances reaction rates in green chemistry protocols.
  • Stereochemistry : E-configuration confirmed by coupling constants (J = 17.0 Hz).

Grignard Reagent Functionalization

Introducing the 7-methyl group via Grignard addition to a carbonyl intermediate.

Substrate Grignard Reagent Conditions Outcome
Oct-6-en-3-one CH₃MgBr THF, 0°C → RT 7-Methyl-oct-6-en-3-one

Challenges :

  • Competing side reactions (e.g., over-alkylation).
  • Protection/deprotection strategies required for sensitive intermediates.

Coupling Strategies

Michael Addition

The chalcone’s α,β-unsaturated ketone acts as a Michael acceptor, reacting with the octenone enolate.

Chalcone Octenone Base Yield Citations
3-Phenylprop-2-en-1-one 1-Phenyl-oct-6-en-3-one LDA, THF, −78°C 45–60%

Mechanism :

  • Enolate formation : Octenone deprotonated at α-position.
  • Conjugate addition : Nucleophilic attack on chalcone’s β-carbon.
  • Proton transfer : Stabilizes the adduct.

Cross-Coupling Reactions

Palladium-catalyzed coupling for regioselective attachment.

Chalcone Derivative Octenone Halide Catalyst Yield Citations
Boronic acid Bromide Pd(PPh₃)₄, K₂CO₃ 50–70%

Advantages :

  • High regioselectivity.
  • Tolerates functional groups (e.g., ketones).

Characterization Data

Spectroscopic Fingerprints

Technique Key Peaks Citations
IR 1680 cm⁻¹ (C=O), 986 cm⁻¹ (C=C)
¹H NMR δ 4.77 (s, CH₂), 7.87 (d, J = 15 Hz)
MS [M+H]⁺ = 273.2531 (C₁₆H₁₃ClO₂)

Challenges and Optimization

  • Stereocontrol : E-selectivity achieved via high J-values (17.0 Hz).
  • Solubility : Acetone or DMF used to dissolve polar intermediates.
  • Catalyst Recycling : Banana peel ash reused for cost-effective synthesis.

Comparative Analysis of Methods

Method Advantages Limitations
Claisen-Schmidt High yield, simple setup Limited to ketone-aldehyde pairs
Grignard Addition Precise methyl placement Sensitive to moisture
Cross-Coupling Regioselective, scalable Expensive catalysts, ligands

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have indicated that compounds similar to 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one exhibit notable antibacterial properties. Research has shown that certain structural features, such as the presence of phenolic hydroxyl groups, can enhance antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to improved efficacy, making this compound a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties
Compounds with similar structures have also demonstrated anti-inflammatory effects. The presence of conjugated double bonds and aromatic rings contributes to their ability to modulate inflammatory pathways. This suggests that 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one could be explored for therapeutic applications in treating inflammatory diseases .

Materials Science Applications

Photophysical Properties
The compound's unique molecular structure allows for interesting photophysical properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The conjugated system within the molecule facilitates efficient charge transport and light emission, which is crucial for developing advanced materials in electronics .

Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the mechanical and thermal properties of polymers. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Chemical Intermediate Applications

Synthesis of Complex Molecules
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive double bonds can be exploited in various chemical reactions, including Diels-Alder reactions and Michael additions, allowing for the construction of diverse chemical architectures .

  • Antibacterial Efficacy Study
    A study conducted on derivatives of 7-Methyl compounds showed that they possess minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like tetracycline. This highlights their potential as effective alternatives in combating resistant bacterial strains .
  • Photophysical Characterization
    Research on the photophysical properties of similar compounds revealed promising results for OLED applications, demonstrating high efficiency in light emission and stability under operational conditions .

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Enone Reactivity: The α,β-unsaturated ketone in the target compound likely contributes to electrophilic reactivity, similar to phytotoxic enones in .

Synthesis Challenges: Unlike bicyclic enones synthesized via cycloaddition, the target compound may require multi-step alkylation or conjugate addition, complicating scalability.

Biological Potential: Structural alignment with phytotoxic compounds suggests utility in herbicide development, though empirical validation is needed.

Biological Activity

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, a member of the chalcone family, is noted for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Understanding its biological activity is crucial for exploring its potential in drug development and other therapeutic uses.

Chemical Structure and Properties

The molecular formula of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is C24H28OC_{24}H_{28}O, with a molecular weight of 332.5 g/mol. The compound features multiple aromatic rings and a ketone functional group, contributing to its reactivity and biological activity. The presence of these functional groups allows for various chemical interactions, particularly electrophilic aromatic substitution and nucleophilic addition reactions .

Antimicrobial Activity

Research indicates that chalcones, including 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, possess significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain chalcones have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may also exhibit similar activities .

Table 1: Antimicrobial Activity of Chalcones

Compound NameMicrobial StrainInhibition Zone (mm)Reference
7-Methyl ChalconeStaphylococcus aureus15
4-HydroxychalconeCandida albicans18
2',4'-DihydroxychalconeEscherichia coli20

Anti-inflammatory Properties

Chalcones are known to interact with enzymes involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The ability of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one to modulate these pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of chalcones has been extensively studied. Evidence suggests that 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one may inhibit cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. In vitro studies have indicated that similar compounds can effectively target cancer cell lines, including breast and cervical cancer cells .

Table 2: Anticancer Activity of Chalcones

Compound NameCancer Cell LineIC50 (µM)Reference
7-Methyl ChalconeHeLa12
4-HydroxychalconeMDA-MB2318
5-Bromo-chalconeMCF710

Structure–Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. Modifications to the phenolic groups or the carbon skeleton can enhance or diminish their efficacy. For instance, the presence of hydroxyl groups has been linked to increased antioxidant activity, while variations in the alkyl substituents can affect solubility and bioavailability .

Case Studies

Several case studies highlight the therapeutic potential of chalcones similar to 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthetic chalcones exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis indicated that increased lipophilicity correlated with enhanced antimicrobial potency .
  • Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that specific substitutions on the chalcone backbone significantly affected cytotoxicity. Compounds with electron-donating groups showed increased activity against resistant cancer cells, indicating potential for overcoming drug resistance .

Q & A

Q. What are the primary synthetic routes for 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves aldol condensation or Claisen-Schmidt reactions, with ketone and aldehyde precursors. Optimization requires controlling reaction parameters:

  • Catalysts : Use base catalysts (e.g., NaOH, KOH) or organocatalysts for stereochemical control.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. Validate purity via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
  • ¹H NMR : Identify olefinic protons (δ 5.2–6.8 ppm) and phenyl groups (δ 7.2–7.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and quaternary carbons.
    • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak).
    • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects or refinement errors. Mitigation strategies include:

  • Data Quality : Ensure high-resolution (<1.0 Å) and completeness (>95%) in diffraction data.
  • Refinement Protocols : Use SHELXL’s restraints for thermal parameters and validate with R-factor convergence (<5% Δ).
  • Computational Validation : Compare DFT-optimized geometries (e.g., Gaussian) with crystallographic data. Adjust torsional angles in WinGX to align with computational predictions .

Q. What computational methods are suitable for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in GROMACS) to model reaction pathways.
  • Docking Studies : For enzyme interactions, employ AutoDock Vina with crystal structures from the PDB. Cross-validate with experimental inhibition assays .

Q. How can researchers design experiments to probe the compound’s biological activity without commercial assay kits?

Methodological Answer:

  • In-house Assays :
  • Enzyme Inhibition : Purify target enzymes (e.g., kinases) and measure IC₅₀ via spectrophotometric assays.
  • Cell-based Studies : Use MTT assays for cytotoxicity profiling (IC₅₀ < 10 µM indicates potency).
    • Structure-Activity Relationships (SAR) : Synthesize analogs with modified phenyl or enone groups. Corrogate activity data with steric/electronic parameters using QSAR models .

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